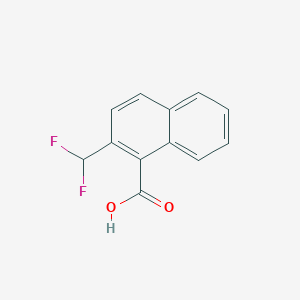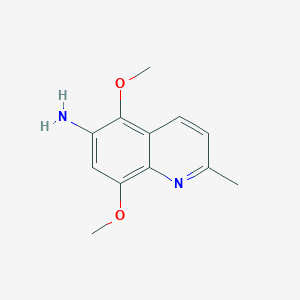
5,8-Dimethoxy-2-methylquinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dimethoxy-2-methylquinolin-6-amine is a chemical compound with the molecular formula C12H14N2O2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of methoxy groups at positions 5 and 8, a methyl group at position 2, and an amine group at position 6 on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-2-methylquinolin-6-amine typically involves the construction of the quinoline ring followed by functionalization at specific positions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. Another approach is the Doebner-Miller synthesis, which uses an α,β-unsaturated carbonyl compound like crotonaldehyde .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Transition metal-catalyzed reactions and green chemistry protocols are also explored to make the process more efficient and environmentally friendly .
化学反応の分析
Types of Reactions
5,8-Dimethoxy-2-methylquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-alkyl or N-acyl quinoline derivatives.
科学的研究の応用
5,8-Dimethoxy-2-methylquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases.
Industry: Utilized in the development of dyes, catalysts, and materials.
作用機序
The mechanism of action of 5,8-Dimethoxy-2-methylquinolin-6-amine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in pathogens. The compound can also interfere with cellular respiration and energy production pathways, leading to the death of microbial cells .
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound with diverse biological activities.
Methylaminoquinolines: Compounds with similar functional groups and biological activities.
Uniqueness
5,8-Dimethoxy-2-methylquinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 5 and 8 enhances its solubility and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
5,8-dimethoxy-2-methylquinolin-6-amine |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-8-11(14-7)10(15-2)6-9(13)12(8)16-3/h4-6H,13H2,1-3H3 |
InChIキー |
PSVCXXSXEFEIDC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C(=C2C=C1)OC)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8'R)-Octahydro-1'H-spiro[[1,3]dioxolane-2,2'-naphthalene]-8'-carbonitrile](/img/structure/B11883466.png)
![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl-](/img/structure/B11883467.png)
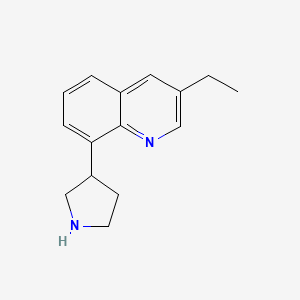




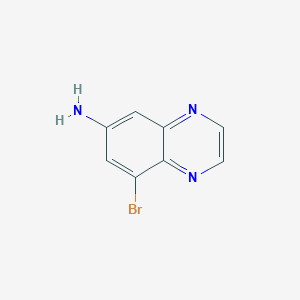
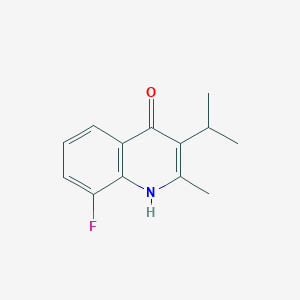


![6-Chloro-1-methyl-n-propyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11883539.png)
